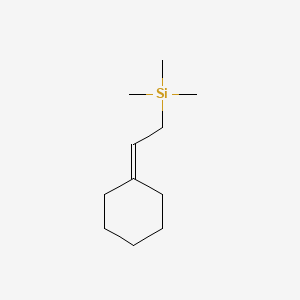
Silane, (2-cyclohexylideneethyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2-cyclohexylideneethyl)trimethyl- is an organosilicon compound with the molecular formula C11H22Si. It features a cyclohexylideneethyl group attached to a trimethylsilane moiety. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are characterized by the presence of one or more silicon atoms bonded to hydrogen and/or organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-cyclohexylideneethyl)trimethyl- typically involves the reaction of cyclohexylideneethyl derivatives with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in trimethylchlorosilane is replaced by the cyclohexylideneethyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Silane, (2-cyclohexylideneethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silane, (2-cyclohexylideneethyl)trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Silane, (2-cyclohexylideneethyl)trimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can engage in hyperconjugation, stabilizing positive charges and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Phenyltrimethylsilane
Uniqueness
Silane, (2-cyclohexylideneethyl)trimethyl- is unique due to its cyclohexylideneethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.
Properties
CAS No. |
63922-76-9 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
2-cyclohexylideneethyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h9H,4-8,10H2,1-3H3 |
InChI Key |
MXBJYMQIMKJXKC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















